Product packaging for Benzyl 6-Bromohexyl Ether(Cat. No.:CAS No. 54247-27-7)

Benzyl 6-Bromohexyl Ether

Cat. No.: B1334595
CAS No.: 54247-27-7
M. Wt: 271.19 g/mol
InChI Key: UHDZRWPKYMHVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl 6-Bromohexyl Ether is a useful research compound. Its molecular formula is C13H19BrO and its molecular weight is 271.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19BrO B1334595 Benzyl 6-Bromohexyl Ether CAS No. 54247-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromohexoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDZRWPKYMHVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382813
Record name Benzyl 6-Bromohexyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54247-27-7
Record name Benzyl 6-Bromohexyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 6-Bromohexyl Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Characterization of Benzyl 6 Bromohexyl Ether

The preparation of Benzyl (B1604629) 6-bromohexyl ether is typically achieved through a Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, benzyl alcohol is deprotonated with a strong base, such as sodium hydride, to form sodium benzoxide. This alkoxide then undergoes a nucleophilic substitution reaction with an excess of 1,6-dibromohexane (B150918). The primary alkyl bromide at one end of the 1,6-dibromohexane is more susceptible to nucleophilic attack by the benzoxide ion, leading to the formation of Benzyl 6-bromohexyl ether. The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF), to facilitate the SN2 mechanism.

Reaction Scheme:

C₆H₅CH₂OH + NaH → C₆H₅CH₂ONa + H₂ C₆H₅CH₂ONa + Br(CH₂)₆Br → C₆H₅CH₂O(CH₂)₆Br + NaBr

The crude product is then purified using techniques such as column chromatography to yield the pure this compound.

Physicochemical Properties

Benzyl (B1604629) 6-bromohexyl ether is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₁₉BrO
Molecular Weight 271.20 g/mol
CAS Number 54247-27-7
Physical State Liquid
Color Colorless to Light yellow
Specific Gravity ~1.21
Refractive Index ~1.52
Purity (typical) >97.0% (GC)

Note: The specific gravity and refractive index are approximate values and may vary slightly.

Chemical Properties and Reactivity

The chemical reactivity of Benzyl (B1604629) 6-bromohexyl ether is dictated by its two primary functional groups: the benzyl ether and the terminal alkyl bromide.

Alkyl Bromide Reactivity: The bromine atom serves as a good leaving group, making the terminal carbon atom susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups.

Benzyl Ether Stability: The benzyl ether group is relatively stable under many reaction conditions but can be cleaved under specific conditions, such as hydrogenolysis, to yield a primary alcohol. This protecting group strategy is often employed in multi-step syntheses.

Applications of Benzyl 6 Bromohexyl Ether As a Key Synthetic Intermediate

The dual functionality of Benzyl (B1604629) 6-bromohexyl ether makes it a valuable precursor in the synthesis of specialized molecules for advanced applications.

Benzyl 6-bromohexyl ether is a crucial starting material for the synthesis of quaternary ammonium (B1175870) compounds, which are investigated for their role in electrochemical processes such as the oxygen reduction reaction (ORR). The ORR is a critical reaction in fuel cells and metal-air batteries.

A notable example is the synthesis of 6-(Benzyloxy)-N,N,N-trimethylhexan-1-aminium (also referred to as BOTMHA). This is achieved through the quaternization of the terminal bromine atom of this compound by reacting it with trimethylamine (B31210). This reaction is a classic example of a nucleophilic substitution where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming a quaternary ammonium salt.

Reaction Scheme:

C₆H₅CH₂O(CH₂)₆Br + N(CH₃)₃ → [C₆H₅CH₂O(CH₂)₆N(CH₃)₃]⁺Br⁻

Studies have investigated the effect of various cationic molecules, including 6-(Benzyloxy)-N,N,N-trimethylhexan-1-aminium, on the ORR at a Pt/C catalyst in alkaline media. rsc.org The presence of such cationic species at the electrode-electrolyte interface can influence the reaction kinetics and mechanism. rsc.org Research has shown that cationic additives containing benzene (B151609) rings can impact the electrocatalytic behavior of the platinum catalyst. rsc.org Specifically, the study involving 6-(Benzyloxy)-N,N,N-trimethylhexan-1-aminium indicated that the long alkyloxy chain separating the quaternary ammonium group from the benzyl group resulted in a slight mitigation of the reduction in electrocatalytic performance compared to other benzyl-containing cations. rsc.org

The reactive alkyl bromide end of this compound allows for its incorporation into polymer structures, creating functionalized polymers with pendant benzyloxyhexyl groups. This can be achieved through various polymerization techniques or by post-polymerization modification of a suitable polymer backbone.

For instance, a monomer suitable for polymerization can be synthesized by first reacting this compound with a molecule containing a polymerizable group and a nucleophilic functional group. An example would be the reaction with a methacrylate salt to form 6-(benzyloxy)hexyl methacrylate. This monomer can then be polymerized or copolymerized to yield polymers with pendant 6-(benzyloxy)hexyl side chains.

These functionalized polymers can have tailored properties depending on the polymer backbone and the presence of the benzyloxyhexyl side chains. The benzyl ether group can be subsequently cleaved to expose a hydroxyl group, which can then be used for further functionalization, such as the attachment of bioactive molecules or for modifying the polymer's hydrophilicity. While direct examples of polymers synthesized specifically from this compound are not extensively detailed in the provided search results, the synthesis of polymers with similar pendant alkyl ether functionalities is a well-established strategy in polymer chemistry for creating materials with specific properties and for further post-polymerization modifications.

Derivatives and Structural Analogs of Benzyl 6 Bromohexyl Ether in Advanced Research

Design and Synthesis of Modified Benzyl (B1604629) Ether Structures

The modification of Benzyl 6-bromohexyl ether primarily leverages the reactivity of the terminal bromine atom, which is an excellent leaving group for nucleophilic substitution reactions. This allows for the attachment of diverse functional moieties to the hexyl chain, creating new and more complex molecules. A common synthetic strategy is the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then displaces a halide, but in the case of modifying this compound, the bromo- group is displaced by a nucleophile. youtube.com

For instance, the terminal bromine can be substituted by various nucleophiles to introduce new functional groups. This process allows for the creation of a library of derivatives where the core benzyl ether structure is maintained, but the terminal functionality is altered. This is a key strategy in the development of new compounds for structure-activity relationship studies.

Common synthetic modifications starting from this compound or similar bromoalkane precursors include:

Substitution with Amines: Reaction with primary or secondary amines to yield amino-ether compounds.

Reaction with Azides: Introduction of an azido group, which can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the molecule to other complex structures.

Formation of Thioethers: Displacement of the bromide by a thiol to create a thioether linkage.

Chain Extension: Use in reactions like the Grignard reaction after conversion to an organometallic reagent, or in coupling reactions to extend the carbon chain.

A general approach for synthesizing benzyl ethers involves the reaction of an alcohol with benzyl bromide in the presence of a base. ias.ac.in This method can be adapted to create more complex benzyl ether structures by first modifying the alcohol precursor before the benzylation step. For example, a diol could be selectively functionalized at one end, and the remaining hydroxyl group could then be converted to a benzyl ether. organic-chemistry.org

Reagent/MethodPurposeResulting Structure
Sodium Azide (B81097) (NaN₃)Introduce an azide for click chemistryBenzyl 6-azidohexyl ether
Secondary Amine (e.g., Piperidine)Attach a cyclic amine moiety1-(6-(Benzyloxy)hexyl)piperidine
Sodium Thiophenoxide (NaSPh)Form a thioether linkageBenzyl 6-(phenylthio)hexyl ether

Investigation of Structure-Activity Relationships (SAR) in Derived Bioactive Compounds

The benzyl ether moiety is a significant pharmacophore in various bioactive molecules. By synthesizing derivatives of this compound and evaluating their biological activity, researchers can establish structure-activity relationships (SAR), which are crucial for optimizing drug candidates.

A notable example is in the development of renin inhibitors, which are used as antihypertensive agents. In a series of ketopiperazine-based renin inhibitors, the inclusion of a benzyloxymethyl substituent was investigated. nih.govresearchgate.net The study revealed that the enzymatic inhibition by these compounds was correlated with the electronic properties (both π and σ effects) of the substituents on the benzyl ring. nih.gov This highlights the importance of the electronic environment of the benzyl ether group in molecular recognition by the target enzyme.

Key findings from SAR studies on related benzyl ether-containing compounds include:

Substituent Effects: In ketopiperazine-based renin inhibitors, modifying the substituents on the phenyl ring of the benzyl ether group directly impacts inhibitory potency against the renin enzyme. nih.gov

Lipophilicity and Polarity: In the same series of renin inhibitors, it was found that polar groups in the binding pocket were not well-tolerated and led to a decrease in inhibitory activity. Furthermore, compounds with a calculated log P (clogP) of less than or equal to 3 showed a significant reduction in off-target activity, such as CYP3A4 inhibition. nih.gov

Replacement of Phenyl Ring: Replacing the phenyl ring of the benzyl ether with a pyridine ring (a 3-pyridinyloxymethyl substituent) resulted in a compound that was equipotent to larger analogs but had improved pharmacokinetic properties and lower CYP3A4 inhibition. nih.gov

General Trends: In other classes of bioactive molecules, converting an alcohol to an ether has been shown to significantly increase activity. nih.gov This suggests that the ether linkage itself, as present in this compound derivatives, is a key contributor to bioactivity.

These studies demonstrate that systematic modification of the benzyl ether structure, including the aromatic ring and the alkyl chain, is a powerful tool for fine-tuning the biological and pharmacological properties of a lead compound.

Compound SeriesStructural ModificationImpact on ActivityReference
Ketopiperazine Renin InhibitorsSubstitution on the benzyl ringCorrelated with electronic effects (π+σ) nih.gov
Ketopiperazine Renin InhibitorsReplacement of benzyl with 3-pyridinylmethylMaintained potency, improved pharmacokinetics nih.gov
YC-1 Analogs (Antiplatelet)Conversion of alcohol to etherConsiderably increased activity nih.gov

Advanced Research Applications of Derived Molecules in Biomedical Contexts

Derivatives of this compound are being explored for sophisticated biomedical applications, particularly in the field of "smart" polymers and drug delivery systems. The ability to precisely functionalize the benzyl ether backbone is key to these technologies.

One of the most innovative applications is in the development of self-immolative polymers (SIMPs) . These are macromolecules that are designed to depolymerize into their constituent small molecules in response to a specific external trigger. nsf.gov Poly(benzyl ether)s have been used as the backbone for these materials. nsf.gov For example, a poly(benzyl ether) can be end-capped with a trigger-sensitive group. Once the trigger (e.g., a fluoride ion for a silyl ether cap) is applied, a head-to-tail depolymerization cascade is initiated, causing the entire polymer chain to "unzip". nsf.govacs.org

Molecules structurally related to this compound could serve as monomers or functional side-chains in the synthesis of such polymers. The hexyl chain could be used to attach cationic groups, leading to antimicrobial SIMPs. In one study, poly(benzyl ether)s with pendant allyl groups were modified via a thiol-ene reaction to introduce cysteamine, creating polycations with potent bactericidal activity. nsf.gov Upon triggered depolymerization, the hemolytic toxicity of these polymers was significantly reduced while antibacterial potency was largely retained. nsf.gov

Another advanced application is the creation of amphiphilic block copolymers based on poly(benzyl ether)s. These copolymers can self-assemble into micelles in aqueous solutions. acs.orgbohrium.com The hydrophobic core of these micelles can encapsulate drug molecules, like doxorubicin. When the polymer is triggered to depolymerize, the micelle structure is destroyed, leading to the controlled and complete release of the encapsulated drug. acs.orgbohrium.com This approach offers a promising strategy for targeted drug delivery systems.

ApplicationPolymer TypeTrigger MechanismFunction
Antimicrobial AgentsCationic Poly(benzyl ether)sExternal stimulus (e.g., fluoride)Depolymerizes to reduce toxicity while maintaining antimicrobial action
Drug DeliveryAmphiphilic Poly(benzyl ether) CopolymersSpecific molecular signalForms micelles that encapsulate drugs and release them upon depolymerization

Electrochemical and Catalytic Performance of Derived Compounds

The benzyl ether functional group can undergo oxidative transformations, which can be achieved through both electrochemical and catalytic methods. These reactions are of significant interest for synthetic chemistry and materials science.

Catalytic Performance: Benzyl ethers can be selectively oxidized to the corresponding benzoate esters using various catalytic systems. This transformation is valuable as aromatic esters are important intermediates in the synthesis of pharmaceuticals, fragrances, and other chemical products. rsc.orgnih.gov

A novel and efficient method employs a cuprous oxide/carbon nitride (Cu₂O/C₃N₄) nanocomposite as a catalyst. rsc.orgnih.govrsc.org This system can catalyze the selective oxidation of benzyl ethers to benzoates at room temperature. rsc.orgnih.gov The reaction uses tert-butyl hydroperoxide (TBHP) as an oxidant, and mechanistic studies have shown that oxygen from the air acts as a co-oxidant. rsc.orgnih.gov This catalytic process is notable for its mild reaction conditions and reduced requirement for the chemical oxidant. rsc.orgnih.gov

Other catalytic systems for benzyl ether oxidation include:

Potassium permanganate with a phase transfer catalyst: This system can achieve regiospecific oxidation in fair to excellent yields. tandfonline.com

Nitroxyl-radical catalysts: An electronically tuned nitroxyl-radical catalyst, in conjunction with a co-oxidant like phenyl iodonium bis(trifluoroacetate) (PIFA), can efficiently deprotect benzyl ethers or directly oxidize them to aldehydes and ketones. acs.org

Catalyst SystemOxidant(s)ProductKey Features
Cu₂O/C₃N₄TBHP & O₂Benzoate EsterRoom temperature, high yields, reduced oxidant needed
KMnO₄ / TEBACKMnO₄Benzoate EsterPhase transfer catalysis, regiospecific
Nitroxyl-radical / PIFAPIFAAlcohol or CarbonylOxidative deprotection or direct oxidation

Electrochemical Performance: The benzyl ether linkage is also susceptible to electrochemical oxidation. This method offers a green chemistry alternative to chemical oxidants for cleaving the benzyl group. The electrochemical deprotection of para-methoxybenzyl (PMB) ethers, a related structure, has been successfully demonstrated in an electrochemical flow reactor. soton.ac.uk This process removes the need for chemical oxidants and allows for the recovery and reuse of the electrolyte. soton.ac.uk While direct studies on this compound are limited, the principles of benzylic oxidation are applicable. The oxidation potential of benzyl ethers is generally high, but modification of the aromatic ring (e.g., with a methoxy group) can lower this potential, making the cleavage more facile. soton.ac.uknih.gov In alkaline environments, aryl ether linkages can be prone to degradation and cleavage, a factor that is important in the design of polymers for applications like anion exchange membranes in fuel cells. mdpi.com

Mechanistic Investigations and Computational Studies Involving Benzyl 6 Bromohexyl Ether

Elucidation of Reaction Mechanisms in the Formation of Benzyl (B1604629) 6-Bromohexyl Ether

The synthesis of Benzyl 6-Bromohexyl Ether is most commonly achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers. byjus.comwikipedia.org This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The key reactants are a benzyl alkoxide, formed by deprotonating benzyl alcohol, and 1,6-dibromohexane (B150918). Alternatively, 6-bromohexan-1-ol can be deprotonated to form an alkoxide that then reacts with benzyl bromide.

The primary pathway involves the reaction of sodium benzyloxide with an excess of 1,6-dibromohexane. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the alkoxide and promote the SN2 reaction.

Reaction Scheme:

C₆H₅CH₂ONa + Br(CH₂)₆Br → C₆H₅CH₂O(CH₂)₆Br + NaBr

The mechanism involves a backside attack by the nucleophilic benzyloxide ion on the carbon atom bonded to a bromine atom in 1,6-dibromohexane. This concerted process involves the simultaneous formation of the carbon-oxygen bond and cleavage of the carbon-bromine bond. byjus.com

To enhance the reaction rate and yield, phase-transfer catalysis (PTC) can be employed. crdeepjournal.orgfzgxjckxxb.com This technique is particularly useful when dealing with reactants in different phases, for instance, an aqueous solution of the alkoxide and an organic solution of the alkyl halide. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. crdeepjournal.org This method often leads to milder reaction conditions and improved efficiency. researchgate.net

A competing reaction in the synthesis of this compound is the E2 elimination, especially if there is significant steric hindrance or if a strong, bulky base is used. libretexts.org However, with a primary alkyl halide like 1,6-dibromohexane, the SN2 pathway is generally favored. masterorganicchemistry.com Another potential side product is the disubstituted diether, C₆H₅CH₂O(CH₂)₆OCH₂C₆H₅, which can be minimized by using a large excess of the dihaloalkane.

Factor Influence on Reaction Mechanism
Nucleophile The benzyloxide ion is a potent nucleophile, favoring the SN2 mechanism.
Substrate 1,6-dibromohexane is a primary alkyl halide, which is ideal for SN2 reactions.
Solvent Aprotic polar solvents are preferred to solvate the cation and leave the anion more nucleophilic.
Catalyst Phase-transfer catalysts can significantly increase the reaction rate.

Mechanistic Pathways of Transformations Utilizing this compound as a Precursor

This compound is a versatile precursor for a variety of chemical transformations, primarily leveraging the reactivity of the bromoalkyl group.

One of the most significant transformations is its use in nucleophilic substitution reactions . The bromine atom serves as a good leaving group, allowing for the introduction of various functional groups. oxfordsciencetrove.com For instance, reaction with sodium azide (B81097) would yield Benzyl 6-azidohexyl ether, a precursor for amines or triazoles. The mechanism for these transformations is typically SN2, especially with strong nucleophiles.

Another important reaction pathway involves the formation of a Grignard reagent . mnstate.eduumkc.edu By reacting this compound with magnesium metal in an anhydrous ether solvent, the corresponding Grignard reagent, Benzyl 6-(magnesiobromo)hexyl ether, can be synthesized. This organometallic intermediate is a powerful nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. wisc.edu The formation of the Grignard reagent proceeds via a radical mechanism on the surface of the magnesium. chemrxiv.org

Cycloaddition reactions represent another potential mechanistic pathway. While the parent molecule itself is not a typical diene or dienophile, it can be functionalized to participate in such reactions. For example, conversion of the bromo group to an azide could allow for a [3+2] cycloaddition with an alkyne (Huisgen cycloaddition). The benzyl group, while generally stable, can under certain conditions participate in cycloaddition reactions, though this is less common for simple benzyl ethers. nih.gov

A more novel transformation involves photoredox-catalyzed reactions . Substituted benzyl bromides have been shown to undergo heterolysis to form a carbocation and a bromide ion under photoredox catalysis. cas.cn This carbocation can then be trapped by a nucleophile. In the context of this compound, this could potentially lead to intramolecular cyclization or intermolecular reactions, proceeding through a single-electron-transfer (SET) pathway rather than a traditional SN2 mechanism. cas.cn

Transformation Key Reagents Intermediate/Transition State Primary Mechanism
Nucleophilic SubstitutionAzides, Cyanides, etc.SN2 Transition StateSN2
Grignard ReactionMg, Anhydrous EtherOrganomagnesium CompoundRadical/Carbanionic
Cycloaddition (of derivative)Alkynes (with azide derivative)[3+2] Transition StatePericyclic
Photoredox CatalysisPhotocatalyst, LightRadical Cation/CarbocationSingle-Electron Transfer (SET)

Quantum Chemical Calculations on Reactivity and Selectivity Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reactivity and selectivity of molecules like this compound. conicet.gov.ar These computational methods can provide insights into the electronic structure and predict the most likely sites for chemical attack.

A key aspect of such studies is the analysis of the Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the ether oxygen, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the antibonding orbital of the C-Br bond, making this the most susceptible site for nucleophilic attack. The energy gap between the HOMO and LUMO can provide a measure of the molecule's kinetic stability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool. ejosat.com.tr These maps visualize the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the ether oxygen and the π-system of the benzene ring, and a positive potential near the hydrogen atoms and the carbon attached to the bromine.

Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions and charge delocalization within the molecule. conicet.gov.ar This can help to rationalize the stability of certain conformations and the reactivity of different functional groups. For example, NBO analysis can quantify the delocalization of the oxygen lone pairs into the antibonding orbitals of adjacent bonds.

Theoretical calculations can also be used to model the transition states of reactions involving this compound, such as the SN2 displacement of the bromide ion. arxiv.org By calculating the activation energies for different reaction pathways, it is possible to predict the selectivity of a given reaction.

Computational Method Information Gained
HOMO-LUMO Analysis Identifies sites for electrophilic and nucleophilic attack; predicts kinetic stability.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and reactive sites.
Natural Bond Orbital (NBO) Analysis Quantifies hyperconjugative interactions and charge delocalization.
Transition State Calculations Determines activation energies and predicts reaction selectivity.

Molecular Modeling and Simulation of Derived Systems

Molecular modeling and simulation techniques can be used to study the structure, dynamics, and interactions of systems derived from this compound. These methods are particularly useful for understanding the behavior of larger, more complex molecules in various environments.

One area of application is the conformational analysis of molecules synthesized from this compound. For example, if the bromo group is replaced by a long alkyl chain or a bulky functional group, molecular mechanics or molecular dynamics simulations can be used to determine the most stable conformations and to understand the flexibility of the molecule. This is crucial for understanding how the molecule might interact with other molecules or surfaces.

Furthermore, if a derivative of this compound is designed as a potential ligand for a biological target, molecular docking simulations can be employed to predict the binding mode and affinity. nih.gov These simulations place the molecule into the active site of a protein and calculate the interaction energy, providing a rational basis for the design of new bioactive compounds.

The following table summarizes some of the potential applications of molecular modeling for systems derived from this compound:

Derived System Modeling/Simulation Technique Information Obtained
Flexible long-chain derivativesMolecular Dynamics, Conformational SearchPreferred conformations, molecular flexibility
Self-assembling amphiphilesMolecular DynamicsPacking arrangements, orientation in monolayers
Biologically active derivativesMolecular DockingBinding modes, interaction energies with proteins

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For Benzyl (B1604629) 6-bromohexyl ether, both ¹H and ¹³C NMR spectroscopy are employed to map out the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Benzyl 6-bromohexyl ether provides information on the number of different types of protons and their neighboring environments. The characteristic signals for the aromatic protons of the benzyl group typically appear in the downfield region, around 7.2-7.4 ppm. The benzylic protons (–CH₂–Ph) are expected to produce a singlet at approximately 4.5 ppm. The protons of the hexyl chain give rise to a series of multiplets in the upfield region. Specifically, the methylene (B1212753) group attached to the ether oxygen (–O–CH₂–) would resonate around 3.4-3.5 ppm, while the methylene group adjacent to the bromine atom (–CH₂–Br) would appear at a similar chemical shift, also around 3.4 ppm. The remaining methylene groups of the hexyl chain would produce overlapping signals in the 1.3-1.9 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers a count of the unique carbon environments within the molecule. Commercial suppliers of this compound indicate the availability of its ¹³C NMR spectrum. rsc.org Based on the structure, one would expect to see distinct signals for the aromatic carbons of the benzyl group between 127 and 138 ppm. The benzylic carbon is anticipated around 73 ppm. The carbons of the hexyl chain would appear in the aliphatic region, with the carbon attached to the ether oxygen resonating at approximately 70 ppm and the carbon bonded to the bromine atom appearing further upfield, around 34 ppm. The other methylene carbons of the hexyl chain would have signals in the range of 25-33 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Aromatic CH7.2-7.4 (m)127-129
Aromatic C (quaternary)-~138
Benzyl CH₂~4.5 (s)~73
-O-CH₂- (hexyl)~3.4-3.5 (t)~70
-CH₂-Br (hexyl)~3.4 (t)~34
Hexyl CH₂ (internal)1.3-1.9 (m)25-33

Note: 's' denotes a singlet, 't' a triplet, and 'm' a multiplet. Predicted values are based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₉BrO), the nominal molecular weight is 270/272 g/mol , accounting for the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

The electron ionization (EI) mass spectrum of an ether typically shows a weak or absent molecular ion peak. Fragmentation often occurs via cleavage of the C-O bond and α-cleavage to the oxygen atom. For this compound, a prominent fragment would be the benzyl cation ([C₇H₇]⁺) at m/z 91, which is a very stable carbocation. Another likely fragmentation pathway involves the loss of the benzyl group to give a bromohexyl oxonium ion or subsequent fragments. Cleavage of the hexyl chain can also occur, leading to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic ring, the ether linkage, and the alkyl halide.

Key expected absorption bands include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching: Below 3000 cm⁻¹

Aromatic C=C stretching: Around 1600 and 1450-1500 cm⁻¹

C-O-C stretching (ether): A strong band in the region of 1150-1085 cm⁻¹

C-Br stretching: In the fingerprint region, typically around 690-515 cm⁻¹

Commercial suppliers confirm the availability of IR spectral data for this compound. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of volatile compounds like this compound and for analyzing complex mixtures.

In a GC-MS analysis, the sample is vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for identification. For this compound, a single sharp peak in the gas chromatogram would indicate a high degree of purity. The retention time of this peak, combined with the mass spectrum, provides a confident identification of the compound. This technique is also invaluable for detecting and identifying any potential impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₃H₁₉BrO), the calculated exact mass for the [M]⁺ ion containing the ⁷⁹Br isotope is 270.0619 Da. HRMS analysis would be able to confirm this exact mass, providing strong evidence for the molecular formula and distinguishing it from other compounds with the same nominal mass.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. For this compound (C₁₃H₁₉BrO), the theoretical elemental composition is:

Carbon (C): 57.58%

Hydrogen (H): 7.06%

Bromine (Br): 29.47%

Oxygen (O): 5.90%

Experimental results from elemental analysis that closely match these theoretical values would provide strong confirmation of the compound's empirical and molecular formula.

Future Research Directions and Emerging Applications

Integration into Novel Catalytic Systems and Cascade Reactions

The structure of Benzyl (B1604629) 6-bromohexyl ether is well-suited for its incorporation into novel catalytic systems. The terminal bromine can be converted into other functional groups, such as azides or phosphines, which can act as ligands for metal catalysts. By tethering these modified ethers to a solid support or a larger molecular scaffold, new heterogeneous or homogeneous catalysts could be developed.

Future research could focus on:

Synthesis of Tethered Catalysts: Utilizing the bromohexyl chain to anchor catalytic metal complexes to solid supports like silica (B1680970) or polymers. This would facilitate catalyst recovery and reuse, a key principle of green chemistry.

Development of Bifunctional Catalysts: The ether oxygen, after debenzylation, could act as a Lewis basic site, while a catalytically active group is attached at the other end of the chain. This could enable cooperative catalysis for specific organic transformations.

Role in Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single pot, represent an efficient synthetic strategy. pku.edu.cnnih.govrsc.org Benzyl 6-bromohexyl ether could be used as a linker to bring two different reactive species together, enabling an intramolecular cascade process. For instance, after converting the bromide to a nucleophile, it could react with one part of a molecule, followed by debenzylation and reaction of the exposed alcohol with another functional group in the same molecule.

Exploration in Advanced Bio-conjugation Strategies and Bio-materials Development

Bio-conjugation, the chemical linking of two molecules where at least one is a biomolecule, is a rapidly growing field with applications in diagnostics, therapeutics, and materials science. ub.edunih.govbiosyn.comyoutube.comkbdna.com The long hexyl chain and reactive bromide of this compound make it an interesting candidate for bio-conjugation and the development of novel biomaterials.

Potential research avenues include:

Surface Modification of Biomaterials: The bromohexyl group can be used to covalently attach the ether to the surface of biomaterials, such as medical implants or drug delivery nanoparticles. Subsequent debenzylation would expose a hydroxyl group, which could then be used to attach bioactive molecules like peptides or carbohydrates to improve biocompatibility or for targeted drug delivery.

Linkers for Antibody-Drug Conjugates (ADCs): The hexyl chain could serve as a flexible spacer in ADCs, connecting a cytotoxic drug to an antibody. The length and flexibility of the linker can significantly impact the stability and efficacy of the ADC.

Scaffolds for Tissue Engineering: After polymerization or grafting onto a polymer backbone, the debenzylated hydroxyl groups could serve as sites for cell adhesion or the attachment of growth factors, promoting tissue regeneration.

Potential in Sensing Technologies and Molecular Recognition Systems

The development of chemical sensors and molecular recognition systems relies on the design of molecules that can selectively bind to a target analyte and produce a detectable signal. mdpi.com The structure of this compound provides a scaffold that can be functionalized for such applications.

Future directions in this area could involve:

Synthesis of Molecular Probes: The benzyl group can be replaced with a fluorophore or a chromophore. The bromo- end can be converted into a recognition element, such as a crown ether or a cyclodextrin, that can selectively bind to specific ions or small molecules. Binding of the analyte could then lead to a change in the spectroscopic properties of the reporter group.

Functionalization of Sensor Surfaces: Similar to its application in biomaterials, this compound can be used to modify the surface of sensor chips (e.g., gold surfaces in surface plasmon resonance sensors). The exposed hydroxyl groups after debenzylation would provide a platform for immobilizing receptor molecules.

Building Blocks for Self-Assembled Monolayers (SAMs): The long alkyl chain is conducive to the formation of ordered SAMs on various surfaces. By introducing specific recognition moieties at the terminal end, these SAMs could be designed to create highly sensitive and selective sensor interfaces.

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Utilization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.orgrsc.orgnih.govresearchgate.netacs.orggoogle.com Future research on this compound should also focus on developing more sustainable methods for its synthesis and use.

Key areas for investigation include:

Q & A

Q. What strategies enable the reuse of benzyl bromide residues post-deprotection in green chemistry?

  • Methodology : Acidic cleavage of benzyl ethers generates benzyl alcohol, which can be oxidized back to benzyl bromide using PBr₃ or HBr/H₂O₂. This closed-loop process minimizes waste and aligns with atom economy principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 6-Bromohexyl Ether
Reactant of Route 2
Reactant of Route 2
Benzyl 6-Bromohexyl Ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.